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Introduction
Origanum vulgare, commonly known as oregano, is an aromatic herb belonging to the

Lamiaceae family. Beyond its culinary applications, the essential oil extracted from this plant

(OEO) has garnered significant attention for its broad-spectrum antimicrobial properties,

including potent antiviral activity. This technical guide provides an in-depth overview of the

current scientific understanding of the antiviral effects of Origanum vulgare essential oil, with a

focus on its active constituents, mechanisms of action, and the experimental methodologies

used to evaluate its efficacy. The primary antiviral activity of OEO is attributed to its high

concentration of phenolic monoterpenes, principally carvacrol and its isomer, thymol.[1][2]

These compounds have demonstrated efficacy against a range of both enveloped and non-

enveloped viruses, positioning OEO as a promising source for the development of novel

antiviral agents.

Active Compounds and Chemical Composition
The antiviral effects of Origanum vulgare essential oil are primarily linked to its rich composition

of phenolic compounds. The specific chemical profile can vary depending on factors such as

the geographical origin, climate, and harvesting time of the plant. However, the most

consistently identified and studied active constituents are:
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Carvacrol: This phenolic monoterpenoid is often the most abundant component in OEO and

is considered a major contributor to its antiviral properties.[1]

Thymol: An isomer of carvacrol, thymol also exhibits significant antiviral and antimicrobial

activity.[1][2]

Other compounds present in smaller quantities, such as γ-terpinene and p-cymene, may also

contribute to the overall antiviral effect, potentially through synergistic interactions with

carvacrol and thymol.

Mechanisms of Antiviral Action
The antiviral activity of Origanum vulgare essential oil and its primary components, carvacrol

and thymol, is multifaceted. These compounds can interfere with multiple stages of the viral life

cycle, from initial attachment to final release. The primary mechanisms of action include direct

inactivation of virus particles, inhibition of viral entry into host cells, and interference with viral

replication processes.

Direct Virucidal Effect
One of the most significant antiviral mechanisms of OEO is its ability to directly inactivate virus

particles, rendering them non-infectious. This virucidal action is particularly effective against

enveloped viruses.[3] The lipophilic nature of carvacrol and thymol allows them to interact with

and disrupt the viral envelope, a lipid bilayer derived from the host cell membrane.[4] This

disruption can lead to the breakdown of the viral structure and degradation of the viral genetic

material.[3] Studies have also shown that OEO can act on the capsid of non-enveloped

viruses, leading to their inactivation.[5]

Inhibition of Viral Attachment and Entry
Carvacrol and thymol can prevent the initial stages of viral infection by interfering with the

attachment of viruses to host cell receptors and subsequent entry into the cell. For instance,

these compounds have been shown to block the fusion of the viral envelope with the host cell

membrane, a critical step for the entry of many enveloped viruses.[5] Research on HIV-1 has

suggested that carvacrol and thymol may deplete cholesterol from the viral envelope, which in

turn inhibits virus-target cell fusion.[6][7]
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Inhibition of Viral Replication
Once inside the host cell, viruses hijack the cellular machinery to replicate their genetic material

and produce new viral proteins. Origanum vulgare essential oil and its components can

interfere with these intracellular replication processes. For example, carvacrol has been shown

to inhibit the replication of Herpes Simplex Virus type 1 (HSV-1) by targeting both early and late

stages of the viral replication cycle.[8]

Modulation of Host Cell Signaling Pathways
Emerging research indicates that the antiviral activity of OEO components may also involve the

modulation of host cell signaling pathways that are crucial for viral replication and the host's

immune response. Carvacrol has been found to inhibit the TNF-α-induced RIP3-mediated

programmed cell necrosis pathway, which can be triggered by viral infections like HSV-2.[9]

Additionally, carvacrol and thymol have been shown to modulate inflammatory signaling

pathways, including those involving NF-κB, MAPK, and STAT-3, which can impact the cellular

environment and its permissiveness to viral infection.[1][10]

Below is a diagram illustrating the proposed antiviral mechanisms of action of carvacrol and

thymol.
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Caption: Proposed antiviral mechanisms of carvacrol and thymol.

Quantitative Antiviral Data
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The antiviral efficacy of Origanum vulgare essential oil and its primary constituents has been

quantified against a variety of viruses using standardized in vitro assays. The following tables

summarize key quantitative data from published studies, including the 50% inhibitory

concentration (IC50), 50% effective concentration (EC50), and virus titer reduction.

Table 1: Antiviral Activity of Origanum vulgare Essential Oil and its Components against Various

Viruses
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Virus
Essential
Oil/Comp
onent

Assay Cell Line
IC50 /
EC50

Selectivit
y Index
(SI)

Referenc
e

Yellow

Fever Virus

O. vulgare

EO
- -

MIC: 3.7

µg/mL
- [11]

Human

Herpesviru

s 1 (HHV-

1)

Lippia

graveolens

(Mexican

oregano)

EO

MTT -
EC50: 99.6

µg/mL
7.4 [12]

Acyclovir-

Resistant

HHV-1

Lippia

graveolens

EO

MTT -
EC50: 99.6

µg/mL
13.1 [13]

Human

Respiratory

Syncytial

Virus

(HRSV)

Lippia

graveolens

EO

MTT -
EC50: 59.5

µg/mL
10.8 [13]

Bovine

Herpesviru

s 2 (BoHV-

2)

Lippia

graveolens

EO

MTT -
EC50: 66.8

µg/mL
9.7 [13]

Bovine

Viral

Diarrhoea

Virus

(BVDV)

Lippia

graveolens

EO

MTT -
EC50: 91.2

µg/mL
7.2 [13]

Herpes

Simplex

Virus 2

(HSV-2)

Carvacrol
Plaque

Reduction
BSC-1

EC50

(Direct

Inactivation

): 0.07

mmol/L

7.00 [9]
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Herpes

Simplex

Virus 2

(HSV-2)

Carvacrol
Plaque

Reduction
BSC-1

EC50

(Treatment

): 0.10

mmol/L

4.90 [9]

Herpes

Simplex

Virus 2

(HSV-2)

Carvacrol
Plaque

Reduction
BSC-1

EC50 (Pre-

treatment):

0.09

mmol/L

5.44 [9]

Human

Rotavirus

(RV)

Carvacrol MTT -
EC50: 48.6

µg/mL
7.2 [13]

Influenza

A/H1N1
Thymol - MDCK

IC50:

0.022

µg/mL

>45454

Influenza

A/H5N1
Thymol - MDCK

IC50: 18.5

ng/mL
>54054 [14]

SARS-

CoV-2
Thymol - Vero E6

IC50:

0.591

µg/mL

>1692 [14]

Table 2: Virucidal Efficacy of Origanum vulgare Extracts
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Virus Extract Type Concentration
Titer
Reduction

Reference

Equine Arteritis

Virus (EAV)
Ethanolic Extract 600 µg/mL

10^5.42 to

10^0.79

TCID50/100 µL

[15]

Equine Arteritis

Virus (EAV)
Aqueous Extract 1600 µg/mL

10^5.42 to

10^2.09

TCID50/100 µL

[15]

Canine

Distemper Virus

(CDV)

Aqueous Extract 1600 µg/mL

10^2.00 to

10^0.00

TCID50/100 µL

[15]

Canine

Distemper Virus

(CDV)

Ethanolic Extract 600 µg/mL

10^2.00 to

10^1.50

TCID50/100 µL

[15]

Experimental Protocols
Standardized in vitro assays are essential for the accurate assessment of the antiviral

properties of Origanum vulgare essential oil. The following sections provide detailed

methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)
Objective: To determine the concentration range of the essential oil that is non-toxic to the host

cells used in antiviral assays.

Materials:

Host cell line (e.g., Vero, MDCK, A549)

Cell culture medium (e.g., DMEM, MEM) supplemented with fetal bovine serum (FBS) and

antibiotics

96-well microtiter plates
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Origanum vulgare essential oil (OEO)

Dimethyl sulfoxide (DMSO) for dissolving OEO

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed the 96-well plates with host cells at a density that will result in a confluent monolayer

after 24 hours of incubation.

Prepare a stock solution of OEO in DMSO.

Perform serial dilutions of the OEO stock solution in cell culture medium to obtain a range of

desired concentrations.

Remove the growth medium from the cell monolayers and add 100 µL of each OEO dilution

to triplicate wells. Include wells with medium only (cell control) and wells with a known

cytotoxic agent (positive control).

Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g.,

24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

After incubation, remove the medium containing the OEO and add 100 µL of fresh medium

and 10 µL of MTT solution to each well.

Incubate the plates for 2-4 hours at 37°C to allow for the formation of formazan crystals.

Add 100 µL of solubilization buffer to each well and incubate for a further 2-4 hours, or until

the formazan crystals are fully dissolved.

Measure the absorbance at 570 nm using a microplate reader.
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Calculate the 50% cytotoxic concentration (CC50), which is the concentration of OEO that

reduces cell viability by 50% compared to the untreated cell control.

Plaque Reduction Assay
Objective: To quantify the inhibition of virus-induced plaque formation by the essential oil.

Materials:

Confluent monolayers of a suitable host cell line in 6-well or 12-well plates

Virus stock of known titer (plaque-forming units per mL, PFU/mL)

Origanum vulgare essential oil at non-cytotoxic concentrations

Cell culture medium

Overlay medium (e.g., medium containing carboxymethylcellulose or agar)

Staining solution (e.g., crystal violet)

Fixative (e.g., formaldehyde)

Procedure:

Prepare serial dilutions of the virus stock in cell culture medium.

Remove the growth medium from the cell monolayers and inoculate the cells with 100-200

µL of each virus dilution.

Incubate the plates for 1-2 hours at 37°C to allow for virus adsorption.

During the adsorption period, prepare mixtures of the virus (at a concentration that yields a

countable number of plaques) with various non-cytotoxic concentrations of OEO.

After adsorption, remove the virus inoculum and wash the cell monolayers with phosphate-

buffered saline (PBS).
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Add the virus-OEO mixtures to the respective wells. Include a virus control (virus without

OEO) and a cell control (no virus, no OEO).

Incubate for a further 1-2 hours.

Remove the virus-OEO mixtures and overlay the cell monolayers with the overlay medium

containing the same concentrations of OEO.

Incubate the plates at 37°C in a 5% CO2 incubator until distinct plaques are visible (typically

2-5 days).

Fix the cells with the fixative solution and then stain with the staining solution.

Count the number of plaques in each well.

Calculate the percentage of plaque reduction for each OEO concentration compared to the

virus control. The IC50 value is the concentration of OEO that reduces the number of

plaques by 50%.

TCID50 (50% Tissue Culture Infective Dose) Assay
Objective: To determine the virus titer and the inhibitory effect of the essential oil on virus-

induced cytopathic effect (CPE).

Materials:

Host cell line susceptible to the virus

96-well microtiter plates

Virus stock

Origanum vulgare essential oil at non-cytotoxic concentrations

Cell culture medium

Procedure:

Seed the 96-well plates with host cells to form a confluent monolayer.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 19 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2809929?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare ten-fold serial dilutions of the virus stock in cell culture medium.

In a separate plate, mix each virus dilution with an equal volume of a specific non-cytotoxic

concentration of OEO. Also, prepare a virus control (virus dilutions mixed with medium only).

Remove the growth medium from the cell monolayers and add 100 µL of each virus-OEO

mixture or virus control to 8 replicate wells per dilution. Include cell control wells (medium

only).

Incubate the plates at 37°C in a 5% CO2 incubator for 3-7 days.

Observe the plates daily for the appearance of CPE.

After the incubation period, score each well as positive or negative for CPE.

Calculate the TCID50 titer using the Reed-Muench or Spearman-Kärber method.

The reduction in virus titer in the presence of OEO compared to the virus control indicates

the antiviral activity.

Virucidal Assay
Objective: To assess the direct inactivating effect of the essential oil on virus particles.

Materials:

Virus stock of known titer

Origanum vulgare essential oil at various concentrations

Cell culture medium

Microcentrifuge tubes

Procedure:

In microcentrifuge tubes, mix a fixed amount of virus stock with an equal volume of different

concentrations of OEO.
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As a control, mix the virus stock with an equal volume of cell culture medium.

Incubate the mixtures at a specific temperature (e.g., 37°C) for various time intervals (e.g.,

30, 60, 120 minutes).

After each incubation period, immediately perform ten-fold serial dilutions of the mixtures to

reduce the concentration of the OEO to non-inhibitory levels.

Determine the remaining infectious virus titer in each diluted sample using a plaque assay or

TCID50 assay.

A reduction in the virus titer in the OEO-treated samples compared to the control indicates a

direct virucidal effect.

Below is a workflow diagram for a typical virucidal assay.
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Caption: Workflow for a virucidal assay.
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Signaling Pathways
The antiviral action of Origanum vulgare essential oil's components, particularly carvacrol,

extends to the modulation of intracellular signaling pathways that are often manipulated by

viruses to facilitate their replication and spread. A key example is the interference with

inflammatory and cell death pathways.

Inhibition of TNF-α Induced Necroptosis
Herpes Simplex Virus (HSV) infection can trigger the production of Tumor Necrosis Factor-

alpha (TNF-α), a pro-inflammatory cytokine. TNF-α can bind to its receptor (TNFR1), leading to

the activation of a programmed form of necrosis known as necroptosis. This process is

mediated by Receptor-Interacting Protein Kinase 3 (RIPK3) and Mixed Lineage Kinase

Domain-Like Pseudokinase (MLKL). Carvacrol has been shown to counteract this virus-

induced pathway by inhibiting the expression of TNF-α, RIPK3, and MLKL, thereby protecting

the host cells from virus-induced death and limiting viral propagation.[9]

The following diagram illustrates the modulation of the TNF-α induced necroptosis pathway by

carvacrol during a viral infection.
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Caption: Carvacrol's modulation of the TNF-α pathway.

Conclusion and Future Directions
Origanum vulgare essential oil and its principal components, carvacrol and thymol, exhibit

significant and broad-spectrum antiviral properties. Their mechanisms of action are diverse,

targeting multiple stages of the viral life cycle and modulating host cellular pathways. The

quantitative data and detailed experimental protocols presented in this guide provide a solid
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foundation for researchers and drug development professionals interested in exploring the

therapeutic potential of OEO.

Future research should focus on several key areas. Further elucidation of the specific

molecular interactions between OEO components and viral/host cell targets will provide a more

detailed understanding of their mechanisms of action. In vivo studies are crucial to validate the

in vitro findings and to assess the safety and efficacy of OEO-based antiviral therapies in a

physiological context. Additionally, the development of novel drug delivery systems, such as

nanoformulations, could enhance the bioavailability and targeted delivery of OEO's active

compounds, thereby improving their therapeutic index. The synergistic effects of OEO with

conventional antiviral drugs also warrant further investigation as a potential strategy to combat

drug-resistant viral strains. Continued research in these areas will be instrumental in

harnessing the full antiviral potential of Origanum vulgare essential oil for the development of

new and effective treatments for viral infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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